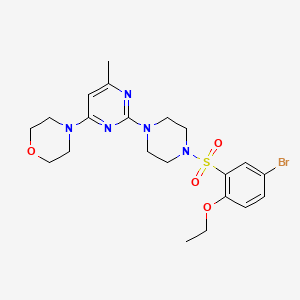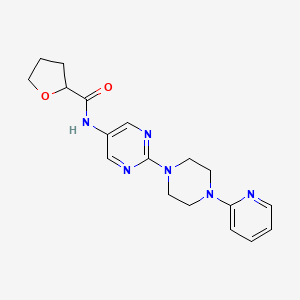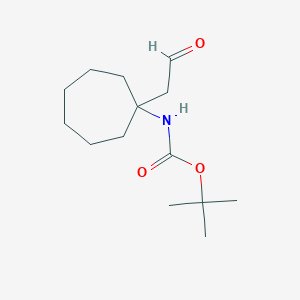![molecular formula C15H16N2O2 B2595148 3-[(But-2-ynoylamino)methyl]-N-cyclopropylbenzamide CAS No. 2411307-63-4](/img/structure/B2595148.png)
3-[(But-2-ynoylamino)methyl]-N-cyclopropylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(But-2-ynoylamino)methyl]-N-cyclopropylbenzamide, also known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for further investigation.
作用机制
3-[(But-2-ynoylamino)methyl]-N-cyclopropylbenzamide 11-7082 acts by inhibiting the activity of the IκB kinase (IKK) complex, which is responsible for the phosphorylation and degradation of the inhibitor of κB (IκB) proteins. This leads to the accumulation of IκB proteins in the cytoplasm, preventing the translocation of NF-κB to the nucleus and subsequent activation of target genes. This inhibition of the NF-κB pathway results in the downregulation of pro-inflammatory cytokines and chemokines, as well as the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-[(But-2-ynoylamino)methyl]-N-cyclopropylbenzamide 11-7082 has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in vitro and in vivo. In addition, 3-[(But-2-ynoylamino)methyl]-N-cyclopropylbenzamide 11-7082 has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
实验室实验的优点和局限性
One of the major advantages of using 3-[(But-2-ynoylamino)methyl]-N-cyclopropylbenzamide 11-7082 in lab experiments is its specificity for the NF-κB pathway. This allows researchers to selectively target this pathway without affecting other cellular processes. In addition, 3-[(But-2-ynoylamino)methyl]-N-cyclopropylbenzamide 11-7082 has been well-characterized in the literature, making it a reliable tool for studying the NF-κB pathway.
However, there are also some limitations to using 3-[(But-2-ynoylamino)methyl]-N-cyclopropylbenzamide 11-7082 in lab experiments. One of the main limitations is its potential toxicity. 3-[(But-2-ynoylamino)methyl]-N-cyclopropylbenzamide 11-7082 has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments. In addition, the effects of 3-[(But-2-ynoylamino)methyl]-N-cyclopropylbenzamide 11-7082 on other cellular processes outside of the NF-κB pathway are not well-understood, which can complicate the interpretation of results.
未来方向
There are many potential future directions for research on 3-[(But-2-ynoylamino)methyl]-N-cyclopropylbenzamide 11-7082. One area of interest is its potential therapeutic applications in viral infections. 3-[(But-2-ynoylamino)methyl]-N-cyclopropylbenzamide 11-7082 has been shown to inhibit the replication of several viruses, including HIV, hepatitis B, and hepatitis C. Further investigation is needed to determine the mechanisms underlying these antiviral effects and to evaluate the potential of 3-[(But-2-ynoylamino)methyl]-N-cyclopropylbenzamide 11-7082 as a therapeutic agent for viral infections.
Another area of interest is the development of more potent and selective inhibitors of the NF-κB pathway. While 3-[(But-2-ynoylamino)methyl]-N-cyclopropylbenzamide 11-7082 has been a useful tool for studying this pathway, there is still a need for more specific inhibitors that can target individual components of the pathway. This could lead to the development of more effective therapies for inflammatory diseases and cancer.
Conclusion:
In conclusion, 3-[(But-2-ynoylamino)methyl]-N-cyclopropylbenzamide 11-7082 is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for further investigation. While there are some limitations to using 3-[(But-2-ynoylamino)methyl]-N-cyclopropylbenzamide 11-7082 in lab experiments, its specificity for the NF-κB pathway and well-established synthesis method make it a reliable tool for studying this pathway. There are also many potential future directions for research on 3-[(But-2-ynoylamino)methyl]-N-cyclopropylbenzamide 11-7082, including its potential therapeutic applications in viral infections and the development of more potent and selective inhibitors of the NF-κB pathway.
合成方法
3-[(But-2-ynoylamino)methyl]-N-cyclopropylbenzamide 11-7082 can be synthesized using a multistep process that involves the reaction of 3-aminobenzamide with but-2-ynoyl chloride to form the intermediate compound, which is then reacted with cyclopropylamine to produce the final product. This method has been well-established in the literature and has been used by many researchers to obtain 3-[(But-2-ynoylamino)methyl]-N-cyclopropylbenzamide 11-7082 for their studies.
科学研究应用
3-[(But-2-ynoylamino)methyl]-N-cyclopropylbenzamide 11-7082 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation, immune response, and cell survival. This inhibition can lead to a decrease in the production of pro-inflammatory cytokines and chemokines, making 3-[(But-2-ynoylamino)methyl]-N-cyclopropylbenzamide 11-7082 a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition, 3-[(But-2-ynoylamino)methyl]-N-cyclopropylbenzamide 11-7082 has also been investigated for its anti-cancer properties. Studies have shown that it can induce apoptosis in cancer cells and inhibit tumor growth in animal models. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
属性
IUPAC Name |
3-[(but-2-ynoylamino)methyl]-N-cyclopropylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-2-4-14(18)16-10-11-5-3-6-12(9-11)15(19)17-13-7-8-13/h3,5-6,9,13H,7-8,10H2,1H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBNIENMOOQKQPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1=CC(=CC=C1)C(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-[2-Chloro-5-(trifluoromethyl)anilino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2595068.png)
![N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2595070.png)

![(5Z)-3-(4-hydroxyphenyl)-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2595075.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B2595076.png)
![N-(3-(dimethylamino)propyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-nitrobenzamide hydrochloride](/img/structure/B2595078.png)
![N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide](/img/structure/B2595079.png)
![2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B2595080.png)


![Ethyl 2-[7-(2-methoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2595084.png)
![3-(4-methoxyphenyl)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]propanamide](/img/structure/B2595086.png)
![5-{4-[(cyclopropylamino)carbonyl]benzyl}-1-methyl-N-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B2595088.png)